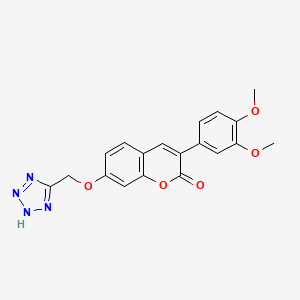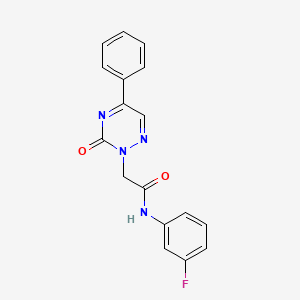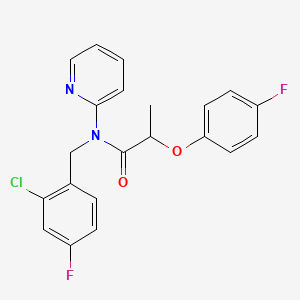![molecular formula C26H28N2O3 B11311650 1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol CAS No. 1018126-54-9](/img/structure/B11311650.png)
1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a methoxyphenyl group, and a dimethylphenoxy group
Métodos De Preparación
The synthesis of 1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction, where the benzodiazole ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Dimethylphenoxy Group: The final step involves the attachment of the dimethylphenoxy group. This can be achieved through a nucleophilic substitution reaction, where the intermediate product is reacted with a dimethylphenol derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenoxy or methoxyphenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the benzodiazole ring and dimethylphenoxy group, making it less complex.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound contains a triazole ring instead of a benzodiazole ring, leading to different chemical and biological properties.
4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate: This compound has a similar phenoxy and methoxy substitution pattern but differs in the core structure and functional groups.
Propiedades
Número CAS |
1018126-54-9 |
|---|---|
Fórmula molecular |
C26H28N2O3 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenoxy)-3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N2O3/c1-18-8-11-23(14-19(18)2)31-17-21(29)16-28-25-7-5-4-6-24(25)27-26(28)15-20-9-12-22(30-3)13-10-20/h4-14,21,29H,15-17H2,1-3H3 |
Clave InChI |
STTYFHVGTBTYHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311581.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11311588.png)
![2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B11311594.png)
![2-(2-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11311599.png)

![4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11311619.png)
![6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311634.png)

![1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B11311643.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11311645.png)


